Magnesium, bis(1-methylpropyl)-

Organometallic Chemistry Polymerization Catalysis Process Chemistry

Di-sec-butylmagnesium (sBu₂Mg) is a branched dialkylmagnesium reagent with low viscosity in hydrocarbon solvents, solving the handling and mixing difficulties of linear dialkylmagnesiums. Key advantages: - Enables uniform Ziegler-Natta catalyst active sites, boosting polymerization productivity. - Halide-free composition minimizes catalyst poisoning. - Forms crystalline TMEDA complex for purification from mixed streams. - Facilitates Br/Mg exchange with lithium alkoxides for functionalized aryl building blocks. Supplied as a solution under inert atmosphere.

Molecular Formula C8H18Mg
Molecular Weight 138.53 g/mol
CAS No. 17589-14-9
Cat. No. B095352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium, bis(1-methylpropyl)-
CAS17589-14-9
Molecular FormulaC8H18Mg
Molecular Weight138.53 g/mol
Structural Identifiers
SMILESCC[CH-]C.CC[CH-]C.[Mg+2]
InChIInChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*3H,4H2,1-2H3;/q2*-1;+2
InChIKeyJDZMCPAYDLVVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-sec-butylmagnesium (CAS 17589-14-9) Procurement and Technical Baseline


Magnesium, bis(1-methylpropyl)- (di-sec-butylmagnesium, sBu₂Mg) is a branched dialkylmagnesium compound of the general formula C₈H₁₈Mg with a molecular weight of 138.53 g/mol [1]. It belongs to the class of organomagnesium reagents used widely in organic synthesis as strong nucleophiles and bases, and as precursors in polymerization catalysis [2]. The compound is typically handled as a solution in hydrocarbon solvents due to its pyrophoric nature and high reactivity with moisture and air [1].

Why Generic Substitution Fails for Di-sec-butylmagnesium


Dialkylmagnesium compounds share the same R₂Mg stoichiometry but exhibit dramatically divergent physicochemical and reactivity profiles driven by alkyl chain branching. Straight-chain analogs like di-n-butylmagnesium form highly viscous solutions or insoluble solids in hydrocarbons, complicating handling and reaction kinetics [1]. Conversely, the branched sec-butyl groups of di-sec-butylmagnesium confer markedly lower solution viscosity and unique structural features such as a widened C–Mg–C bond angle of 133.6° [2]. These differences directly impact crystallization behavior, solubility in non-polar media, and performance in halogen-metal exchange reactions, rendering simple substitution among dialkylmagnesium compounds unreliable without quantitative performance penalties [3].

Di-sec-butylmagnesium Quantitative Differentiation


Hydrocarbon Viscosity vs. Di-n-butylmagnesium

In hydrocarbon solvents, di-sec-butylmagnesium solutions exhibit intrinsically low viscosity, whereas straight-chain dialkylmagnesium compounds like di-n-butylmagnesium produce highly viscous solutions or are entirely insoluble [1]. This viscosity differential is explicitly cited as a key advantage for branched dibutylmagnesium compounds in industrial handling and reactivity [1].

Organometallic Chemistry Polymerization Catalysis Process Chemistry

C–Mg–C Bond Angle: TMEDA Complex

The X-ray crystal structure of the di-sec-butylmagnesium·TMEDA complex reveals a notably large C–Mg–C bond angle of 133.6(2)° [1]. This angular distortion, attributed to the steric bulk of the sec-butyl branches, is significantly wider than the idealized linear geometry (180°) and broader than angles observed in less hindered dialkylmagnesium complexes. The distortion is linked to partial ligand (TMEDA) dissociation in solution, influencing the compound's coordination behavior and reactivity [1].

Structural Chemistry Crystallography Organometallic Synthesis

Selective Crystallization from Mixed Alkylmagnesium Solutions

Treatment of commercial sBu(nBu)Mg solutions with TMEDA results in the selective crystallization of the (sBu₂Mg·TMEDA) complex [1]. The di-sec-butylmagnesium complex crystallizes exclusively, leaving the n-butyl-containing species in solution, enabling a one-step purification or enrichment process. This selectivity is a direct consequence of the branched sec-butyl architecture and the associated bond angle distortion [1].

Purification Separation Science Organometallic Chemistry

Activation by Lithium Alkoxides in Halogen-Metal Exchange

Di-sec-butylmagnesium (sBu₂Mg), when combined with lithium alkoxides (LiOR), forms bimetallic lithium magnesiate intermediates that facilitate efficient Br/Mg exchange with aryl bromides [1]. Mechanistic studies reveal that the in situ generation of an alkyl-rich lithium magnesiate is the active species, enabling enhanced reactivity compared to using sBu₂Mg alone or conventional Grignard reagents under similar conditions [1].

Synthetic Methodology Halogen-Metal Exchange Bimetallic Catalysis

Thermal Decomposition vs. Other Dialkylmagnesiums

While not directly measured for di-sec-butylmagnesium, class-level inference from a study of Grignard reagent thermolysis shows that decomposition temperature scales inversely with the number of β-hydrogens [1]. Di-tert-butylmagnesium (9 β-H) decomposes at 167 °C, ~100 °C lower than di-n-butylmagnesium (267 °C) [1]. Di-sec-butylmagnesium, possessing 4 β-hydrogens per molecule, is predicted to decompose at an intermediate temperature, offering a tunable thermal profile for applications such as MgH₂ nanoparticle synthesis.

Hydrogen Storage Materials Chemistry Thermal Analysis

Di-sec-butylmagnesium Research & Industrial Applications


Ziegler-Natta Catalyst & Olefin Polymerization

Di-sec-butylmagnesium serves as a preferred organomagnesium precursor for Ziegler-Natta catalysts due to the low viscosity of its hydrocarbon solutions [1]. Compared to highly viscous di-n-butylmagnesium solutions, di-sec-butylmagnesium enables easier catalyst formulation, more uniform active site distribution, and improved polymerization efficiency. The halide-free nature of dialkylmagnesium compounds also minimizes catalyst poisoning [2].

Halogen-Metal Exchange in Aromatic Functionalization

When combined with lithium alkoxides, di-sec-butylmagnesium forms bimetallic lithium magnesiate species that efficiently promote Br/Mg exchange on aryl bromides [3]. This method provides a halide-free, tunable alternative to traditional Grignard exchange, enabling the synthesis of functionalized aromatic building blocks for pharmaceuticals and agrochemicals.

Selective Purification via TMEDA Adducts

The ability of di-sec-butylmagnesium to form a selectively crystallizable TMEDA complex from mixed alkylmagnesium solutions [4] offers a purification pathway for isolating the pure di-sec-butyl compound from industrial mixed isomer streams. This approach reduces reliance on expensive starting materials and simplifies downstream processing.

MgH₂ Nanostructure Precursor

The intermediate β-hydrogen count of di-sec-butylmagnesium positions it as a candidate precursor for the thermolytic synthesis of MgH₂ nanoparticles [5]. Its predicted decomposition temperature (between 167 °C and 267 °C) allows for controlled processing to achieve desired particle morphology and hydrogen storage characteristics.

Quote Request

Request a Quote for Magnesium, bis(1-methylpropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.